![molecular formula C18H15N3O2S B4778158 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4778158.png)
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide, also known as LX4211, is a novel small molecule drug that has been shown to have potential therapeutic benefits in the treatment of type 2 diabetes mellitus (T2DM) and other related metabolic disorders. LX4211 is a dual inhibitor of sodium glucose co-transporter 1 (SGLT1) and 2 (SGLT2), which are responsible for glucose reabsorption in the kidney and intestine.
Wirkmechanismus
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a dual inhibitor of SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidney and intestine. By inhibiting these transporters, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide increases glucose excretion in the urine and reduces glucose absorption in the intestine, leading to improved glycemic control. In addition, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to have other metabolic effects, such as reducing body weight and improving lipid profiles, which may be mediated by its effects on SGLT1 and other molecular targets.
Biochemical and Physiological Effects:
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in animal and human studies. In animal models of T2DM, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to reduce blood glucose levels, improve glucose tolerance, reduce body weight, and improve lipid profiles. In human clinical trials, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to improve glycemic control, reduce postprandial glucose levels, and reduce body weight. The drug has also been shown to have a favorable safety profile, with no serious adverse events reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has several advantages as a tool compound for studying glucose metabolism and related metabolic disorders. The drug is highly selective for SGLT1 and SGLT2, which allows for specific targeting of these transporters in experimental models. In addition, the drug has been shown to have a favorable safety profile, which is important for conducting preclinical studies. However, there are also limitations to using N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide in lab experiments. The drug is not widely available and may be expensive to synthesize, which may limit its use in some research settings. In addition, the drug has not been extensively studied in all animal models of metabolic disorders, which may limit its applicability in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide and related compounds. One area of interest is the development of more potent and selective SGLT inhibitors that may have improved therapeutic benefits for T2DM and related metabolic disorders. Another area of interest is the use of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide in combination with other drugs for the treatment of T2DM, such as incretin mimetics or insulin. Finally, there is a need for further studies on the long-term safety and efficacy of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide in clinical trials, as well as in real-world settings. Overall, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide represents a promising tool compound for the study of glucose metabolism and related metabolic disorders, and may have important therapeutic benefits for patients with T2DM.
Wissenschaftliche Forschungsanwendungen
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in the treatment of T2DM and related metabolic disorders. The drug has been shown to improve glycemic control, reduce body weight, and lower blood pressure in animal models of T2DM. In human clinical trials, N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been shown to improve glycemic control and reduce postprandial glucose levels in patients with T2DM.
Eigenschaften
IUPAC Name |
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-10-4-5-11(2)13(6-10)15-9-24-18(14(15)8-19)20-17(22)16-7-12(3)23-21-16/h4-7,9H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMOUHAQMATSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.